2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole
Description
Properties
Molecular Formula |
C20H15NS2 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-benzhydrylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C20H15NS2/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)23-20-21-17-13-7-8-14-18(17)22-20/h1-14,19H |
InChI Key |
AMGNKVUQWNQBLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of benzothiazole with diphenylmethyl sulfide. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted benzothiazoles depending on the reagents used.
Scientific Research Applications
2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiazole Derivatives
Structural Modifications and Substituent Effects
The biological activity of benzothiazoles is highly dependent on substituents at the 2-position. Below is a comparison of key analogs:
Anticonvulsant Activity
- 2-[2-(Substituted)hydrazinyl]-1,3-benzothiazole (27) and 2-(1,3-benzothiazol-2-ylsulfanyl)-N-substituted acetohydrazide (28) : Evaluated in the 6 Hz psychomotor seizure model, showing potent anticonvulsant activity with ED₅₀ values < 30 mg/kg. The hydrazide derivatives (28) exhibited higher potency due to improved hydrogen-bonding capacity .
- Substituted benzo[d]thiazol-2-yl carbamates (29, 30) : Synthesized by Navale et al., these compounds demonstrated prolonged seizure protection in mice, attributed to carbamate-mediated enhanced blood-brain barrier penetration .
Antischistosomal Activity
- 2-(Benzylsulfonyl)-1,3-benzothiazole : Active against Schistosoma mansoni adult worms and schistosomula at low micromolar concentrations (IC₅₀ ~ 5 µM). The sulfonyl group likely interacts with SmTGR (Schistosoma thioredoxin glutathione reductase), a key enzyme in redox homeostasis .
Antimicrobial Activity
- 2-(5-Substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazole (3a-j) : Evaluated against bacterial and fungal strains, with compound 3e (R = 4-nitrophenyl) showing MIC values of 12.5 µg/mL against Staphylococcus aureus .
Antitubercular Activity
Computational and Mechanistic Insights
- Quantum chemical studies on reactions involving 2-bromomethyl-1,3-thiaselenole and 1,3-benzothiazole-2-thiol revealed unprecedented stepwise mechanisms at seleniranium centers, highlighting the role of selenium in stabilizing transition states .
- QSAR models for SmTGR inhibitors identified 2-(benzylsulfonyl)-1,3-benzothiazole as a hit due to optimal hydrophobicity (logP ~3.5) and hydrogen-bond acceptor count .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
